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Compound of Interest

Compound Name: ST-193 hydrochloride

Cat. No.: B2488844 Get Quote

An In-depth Examination of a Potent Broad-Spectrum Arenavirus Entry Inhibitor

This technical guide provides a comprehensive overview of ST-193 hydrochloride, a potent

and broad-spectrum inhibitor of arenavirus entry, and the development of its derivatives. This

document is intended for researchers, scientists, and drug development professionals working

in the fields of virology, medicinal chemistry, and pharmacology. It details the mechanism of

action, synthesis, and biological evaluation of this promising class of antiviral compounds.

Introduction to ST-193 Hydrochloride
ST-193 hydrochloride is a small molecule belonging to the benzimidazole class of

compounds. It has demonstrated significant in vitro and in vivo efficacy against a range of

arenaviruses, a family of viruses that can cause severe hemorrhagic fevers in humans, such as

Lassa fever. The chemical structure of ST-193 hydrochloride is 4-isopropyl-N-((1-(4-

methoxyphenyl)-1H-benzo[d]imidazol-5-yl)methyl)benzenamine hydrochloride, with the CAS

number 489416-12-8.

Mechanism of Action: Inhibition of Viral Entry
ST-193 and its derivatives act as arenavirus entry inhibitors. Their mechanism of action is

centered on the viral envelope glycoprotein complex (GPC), which is crucial for viral

attachment and fusion with the host cell membrane.
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The arenavirus GPC is a trimer composed of three subunits: GP1, GP2, and the stable signal

peptide (SSP). The GP1 subunit is responsible for binding to the host cell receptor, while the

GP2 subunit mediates the pH-dependent fusion of the viral and endosomal membranes,

allowing the viral genome to enter the cytoplasm.

ST-193 targets the GP2 subunit, specifically a region that includes the transmembrane domain

and the C-terminal part of the ectodomain. By binding to this site, ST-193 and its analogs

stabilize the pre-fusion conformation of the GPC. This stabilization prevents the conformational

changes that are necessary for membrane fusion, which are normally triggered by the acidic

environment of the endosome. Consequently, the viral and host cell membranes cannot merge,

and the viral replication cycle is halted at the entry stage.[1][2]

Synthesis of ST-193 Hydrochloride and Derivatives
While a specific, detailed synthesis protocol for ST-193 hydrochloride is not publicly available,

a general and plausible synthetic route can be devised based on established methods for the

synthesis of 1,2,5-trisubstituted benzimidazoles. The following represents a logical synthetic

pathway.

A key synthetic strategy involves the condensation of a substituted o-phenylenediamine with an

appropriate aldehyde.

Plausible Synthetic Route:

Synthesis of the o-phenylenediamine intermediate: This would likely start with a

commercially available 4-nitroaniline derivative. The amino group can be protected, followed

by N-alkylation with a 4-isopropylbenzyl halide. Subsequent reduction of the nitro group

would yield the desired N-substituted o-phenylenediamine.

Synthesis of the benzimidazole core: The synthesized o-phenylenediamine can then be

reacted with a 4-methoxybenzaldehyde in the presence of an oxidizing agent, such as

sodium metabisulfite, to form the benzimidazole ring.

Final derivatization and salt formation: The resulting benzimidazole derivative can be isolated

and then converted to its hydrochloride salt by treatment with hydrochloric acid in an

appropriate solvent.
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Derivatives of ST-193 can be synthesized by modifying the substituents on the phenyl rings

and the benzimidazole core. Structure-activity relationship (SAR) studies have shown that

modifications to these positions can significantly impact the antiviral potency and spectrum of

activity.[3]

Quantitative Data and Structure-Activity
Relationship (SAR)
The antiviral activity of ST-193 and its derivatives is typically quantified by their half-maximal

inhibitory concentration (IC50) in cell-based assays.

Virus ST-193 IC50 (nM)

Lassa (LASV) 1.6

Junin (JUNV) 0.62

Machupo (MACV) 3.1

Guanarito (GTOV) 0.44

Sabia (SABV) 0.2 - 12

Lymphocytic Choriomeningitis (LCMV) >10,000

Data compiled from literature reports.[1]

Structure-Activity Relationship (SAR) Insights:

Benzimidazole Core: The benzimidazole scaffold is essential for activity.

N-1 Phenyl Group: The 4-methoxyphenyl group at the N-1 position of the benzimidazole is a

key feature. Modifications to this ring can influence potency.

C-5 Linker and Phenyl Group: The nature of the linker at the C-5 position and the

substitutions on the terminal phenyl ring are critical for broad-spectrum activity. The 4-

isopropyl group on the terminal phenyl ring of ST-193 appears to be optimal for potent

inhibition of a range of arenaviruses.
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Other Heterocyclic Cores: Replacement of the benzimidazole core with other heterocycles

has been explored to optimize the pharmacokinetic properties and potency of this class of

inhibitors.[2][3]

Experimental Protocols
Arenavirus Pseudotype Entry Assay
This assay is a common method to screen for inhibitors of viral entry in a lower biosafety level

(BSL-2) environment. It utilizes a replication-defective viral core (e.g., from a lentivirus or

retrovirus) pseudotyped with the arenavirus GPC. The viral core carries a reporter gene, such

as luciferase or green fluorescent protein (GFP).

Methodology:

Pseudovirus Production: Co-transfect producer cells (e.g., HEK293T) with plasmids

encoding the viral core proteins, the reporter gene, and the desired arenavirus GPC.

Harvest and Titer: Harvest the supernatant containing the pseudoviruses 48-72 hours post-

transfection. Determine the viral titer.

Infection of Target Cells: Seed target cells (e.g., Vero) in a 96-well plate.

Compound Treatment: Pre-incubate the target cells with serial dilutions of the test

compounds (e.g., ST-193 derivatives) for 1-2 hours.

Infection: Infect the cells with a known amount of pseudovirus in the presence of the

compound.

Readout: After 48-72 hours, measure the reporter gene expression (e.g., luciferase activity

or GFP-positive cells).

Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the

compound concentration.
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Plaque Reduction Neutralization Test (PRNT)
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The PRNT is a gold-standard assay to quantify the infectivity of a virus and the neutralizing

activity of compounds or antibodies in a BSL-4 environment for pathogenic arenaviruses.

Methodology:

Cell Seeding: Seed a monolayer of susceptible cells (e.g., Vero E6) in 6- or 12-well plates.

Compound-Virus Incubation: Prepare serial dilutions of the test compound. Mix each dilution

with a standard amount of infectious arenavirus (e.g., 100 plaque-forming units, PFU).

Incubate this mixture for 1 hour at 37°C.

Infection: Remove the growth medium from the cell monolayers and inoculate with the

compound-virus mixtures.

Adsorption: Allow the virus to adsorb to the cells for 1 hour at 37°C.

Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g.,

containing agarose or methylcellulose) to restrict virus spread to adjacent cells.

Incubation: Incubate the plates for several days until visible plaques (zones of cell death) are

formed.

Staining and Counting: Fix and stain the cells (e.g., with crystal violet). Count the number of

plaques in each well.

Data Analysis: Calculate the percentage of plaque reduction compared to the virus-only

control. The concentration of the compound that reduces the plaque number by 50%

(PRNT50) is determined.

In Vivo Efficacy in Guinea Pig Model
The guinea pig model is a well-established system for evaluating the in vivo efficacy of anti-

arenavirus compounds.

Methodology:

Animal Acclimatization: Acclimatize Hartley guinea pigs to the BSL-4 facility.
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Infection: Challenge the animals with a lethal dose of the arenavirus (e.g., Lassa virus,

Josiah strain) via intraperitoneal injection.

Treatment: Administer the test compound (e.g., ST-193 hydrochloride) at various doses and

schedules (e.g., once or twice daily for 14 days) via an appropriate route (e.g.,

intraperitoneal or oral). Include a placebo-treated control group.

Monitoring: Monitor the animals daily for clinical signs of disease (e.g., weight loss, fever,

ruffled fur) and survival.

Viremia Measurement: Collect blood samples at specified time points and determine the viral

load in the plasma or serum using a plaque assay or qRT-PCR.

Data Analysis: Compare the survival rates, clinical scores, and viral loads between the

treated and control groups to assess the efficacy of the compound.

Conclusion
ST-193 hydrochloride and its derivatives represent a promising class of broad-spectrum

arenavirus entry inhibitors. Their well-defined mechanism of action, targeting the viral

glycoprotein complex, makes them attractive candidates for further development as

therapeutics for arenavirus-induced hemorrhagic fevers. The data and protocols presented in

this guide are intended to facilitate further research into the optimization and clinical translation

of this important class of antiviral agents. Continued investigation into the structure-activity

relationships of ST-193 derivatives will be crucial for developing next-generation compounds

with improved potency, pharmacokinetic properties, and an even broader spectrum of activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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